molecular formula C11H14F2OS B7997156 3,4-Difluoro-5-(isopentyloxy)benzenethiol

3,4-Difluoro-5-(isopentyloxy)benzenethiol

Cat. No.: B7997156
M. Wt: 232.29 g/mol
InChI Key: OGGDDBNCAFGHPU-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-(isopentyloxy)benzenethiol: is a chemical compound characterized by the presence of fluorine atoms and an iso-pentoxy group attached to a thiophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-5-(isopentyloxy)benzenethiol typically involves the introduction of fluorine atoms and the iso-pentoxy group onto a thiophenol ring. The process may include:

    Fluorination: Introduction of fluorine atoms at the 4 and 5 positions of the thiophenol ring using reagents such as or under controlled conditions.

    Alkoxylation: Attachment of the iso-pentoxy group at the 3 position, which can be achieved through nucleophilic substitution reactions using iso-pentanol and a suitable base like .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination and alkoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization , ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-(isopentyloxy)benzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like or .

    Reduction: The compound can be reduced to form thiols using reducing agents such as .

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

3,4-Difluoro-5-(isopentyloxy)benzenethiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-(isopentyloxy)benzenethiol involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially modulating their activity. The iso-pentoxy group may also contribute to the compound’s overall lipophilicity, affecting its distribution and bioavailability.

Comparison with Similar Compounds

3,4-Difluoro-5-(isopentyloxy)benzenethiol can be compared with other fluorinated thiophenol derivatives, such as:

  • 4,5-Difluoro-3-methoxythiophenol
  • 4,5-Difluoro-3-ethoxythiophenol
  • 4,5-Difluoro-3-propoxythiophenol

These compounds share similar structural features but differ in the nature of the alkoxy group attached to the thiophenol ring. The unique combination of fluorine atoms and the iso-pentoxy group in this compound may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-difluoro-5-(3-methylbutoxy)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2OS/c1-7(2)3-4-14-10-6-8(15)5-9(12)11(10)13/h5-7,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGDDBNCAFGHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C(=CC(=C1)S)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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